3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI)
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Overview
Description
3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI) is a complex organic compound with a unique tricyclic structure. This compound is characterized by its rigid framework, which includes a nitrogen atom integrated into the tricyclic system. The presence of the butanamine side chain further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azatricyclo[3.2.1.02,4]octane-3-butanamine typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor containing the necessary carbon and nitrogen atoms. This can be achieved through a series of reactions including nucleophilic substitution, cyclization, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Azatricyclo[3.2.1.02,4]octane-3-butanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The nitrogen atom and the butanamine side chain can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds or oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
3-Azatricyclo[3.2.1.02,4]octane-3-butanamine has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Azatricyclo[3.2.1.02,4]octane-3-butanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The rigid tricyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The butanamine side chain may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Oxatricyclo[3.2.1.02,4]octane: Similar tricyclic structure but with an oxygen atom instead of nitrogen.
Norbornane derivatives: Compounds with a similar bicyclic framework but different functional groups.
Uniqueness
3-Azatricyclo[3.2.1.02,4]octane-3-butanamine is unique due to the presence of the nitrogen atom in the tricyclic system and the butanamine side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
135308-70-2 |
---|---|
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.295 |
InChI |
InChI=1S/C11H20N2/c12-5-1-2-6-13-10-8-3-4-9(7-8)11(10)13/h8-11H,1-7,12H2 |
InChI Key |
AOTJTSVSNUBDDU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2N3CCCCN |
Synonyms |
3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI) |
Origin of Product |
United States |
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